2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate
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Overview
Description
2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a compound that combines a pyrrolidine ring, an ethyl linker, and a tetrazole-substituted benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting pyrrolidine with 2-chloropyrimidine, followed by modifications.
Introduction of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with an ethyl halide under basic conditions.
Attachment of the Tetrazole-Substituted Benzoate: The final step involves the coupling of the ethyl-linked pyrrolidine with 4-(2H-tetrazol-5-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution: The benzoate group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, anticancer, and anti-inflammatory activities.
Materials Science: The tetrazole moiety can be utilized in the development of energetic materials and propellants due to its high nitrogen content.
Biological Studies: It can be used in studying enzyme interactions and receptor binding due to its ability to form hydrogen bonds and other non-covalent interactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . The pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds also contain a pyrrolidine ring and have shown significant pharmacological activity.
Tetrazole Derivatives: Compounds with tetrazole rings are known for their diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
2-(Pyrrolidin-1-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the pyrrolidine ring and the tetrazole-substituted benzoate group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Properties
CAS No. |
651769-23-2 |
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Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H17N5O2/c20-14(21-10-9-19-7-1-2-8-19)12-5-3-11(4-6-12)13-15-17-18-16-13/h3-6H,1-2,7-10H2,(H,15,16,17,18) |
InChI Key |
YGJZPDFNOZRYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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